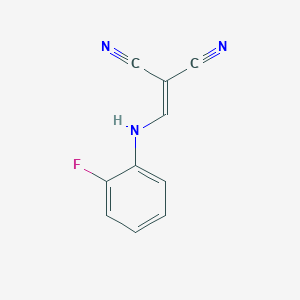

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Description

Properties

IUPAC Name |

2-[(2-fluoroanilino)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-9-3-1-2-4-10(9)14-7-8(5-12)6-13/h1-4,7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTKTMVINGNMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key analogs based on substituents, molecular weights, and applications:

Structural and Functional Differences

- Biological Activity: Anthraquinone-based derivatives (e.g., 21493-27-6) exhibit higher molecular weights and extended π-conjugation, making them suitable for optical or biochemical applications, unlike simpler phenyl analogs .

- Safety Profiles: Fluorinated derivatives (e.g., 3-fluoro analog) share stringent safety requirements, including respiratory protection, due to uncharacterized toxicity , while dimethylamino-substituted compounds are explicitly regulated under TSCA .

Biological Activity

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , featuring a fluorophenyl group attached to a methylene bridge with two cyano groups at the terminal positions. The synthesis typically involves the reaction of 2-fluoroaniline with malononitrile in the presence of a base such as sodium ethoxide and a solvent like ethanol. This method allows for the formation of the desired product under controlled conditions.

The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within cells, potentially leading to inhibition of enzyme activity and disruption of cellular signaling pathways. Such interactions may induce apoptosis in cancer cells or exert antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation against various pathogens .

- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against human leukemia and breast cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.65 | |

| Anticancer | U-937 (leukemia) | 0.19 | |

| Antimicrobial | Various pathogens | Not specified |

Detailed Case Study: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, it was found that those with similar structural features exhibited IC50 values ranging from 0.19 µM to 0.65 µM against different cancer cell lines. These values indicate potent cytotoxic activity, suggesting that this compound may also possess significant anticancer potential .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other halogenated phenyl derivatives:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (((2-Chlorophenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₀H₈ClN₂ | Similar structure; different halogen affects reactivity |

| (((3-Bromophenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₀H₈BrN₂ | Bromine substitution may enhance biological activity |

These comparisons highlight how variations in halogen atoms can influence the biological activity and reactivity profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.